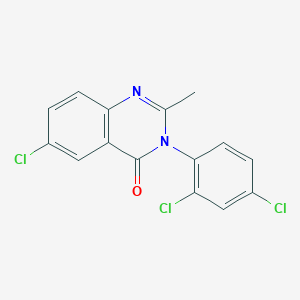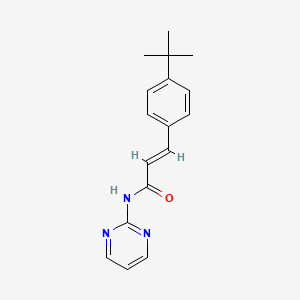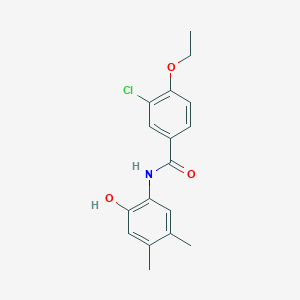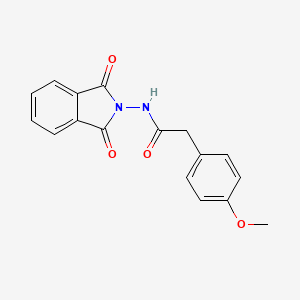
N-(3-chlorophenyl)-N'-(2-furylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-(2-furylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Chlorfenapyr and is a member of the pyrrole group of chemicals. Chlorfenapyr is a broad-spectrum insecticide that has been used to control a wide range of pests, including mites, termites, and cockroaches.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-(2-furylmethyl)urea involves the inhibition of oxidative phosphorylation in the mitochondria of cells. This leads to a decrease in ATP production, which ultimately leads to the death of the insect. The compound is also known to have a delayed effect on insects, as it is metabolized into an active form by the insect's enzymes.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-furylmethyl)urea has been shown to have a low toxicity to mammals, but it can be toxic to aquatic organisms. The compound is metabolized in the liver and excreted in the urine. In insects, the compound has been shown to cause a decrease in feeding, growth, and reproduction.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chlorophenyl)-N'-(2-furylmethyl)urea in lab experiments is its broad-spectrum activity against a wide range of pests. It is also effective at low concentrations, making it cost-effective. However, one of the limitations of using this compound is its potential toxicity to aquatic organisms, which can limit its use in some experiments.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-N'-(2-furylmethyl)urea. One area of research is the development of new formulations to improve its efficacy and reduce its toxicity. Another area of research is the investigation of its potential use in the control of other insect-borne diseases such as Zika virus and yellow fever. Furthermore, the compound's potential use in agriculture and its impact on non-target organisms is an area of research that requires further investigation.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-(2-furylmethyl)urea is a chemical compound that has potential applications in various fields. Its broad-spectrum activity against a wide range of pests makes it a valuable tool in pest control. However, its potential toxicity to aquatic organisms highlights the need for further research to improve its safety and efficacy. The future directions for research on this compound are vast, and it will be interesting to see how this compound is utilized in the future.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-N'-(2-furylmethyl)urea involves the reaction of 3-chloroaniline and 2-furaldehyde in the presence of urea. The reaction occurs in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. The yield of the product is typically between 50-70%.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(2-furylmethyl)urea has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including mites, termites, and cockroaches. In addition, it has been investigated for its potential use in agriculture to control crop pests. Furthermore, it has been studied for its potential use in the control of mosquito-borne diseases such as malaria and dengue fever.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-9-3-1-4-10(7-9)15-12(16)14-8-11-5-2-6-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBUGIACZIJRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
541530-15-8 |
Source


|
| Record name | N-(3-CHLOROPHENYL)-N'-(2-FURYLMETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

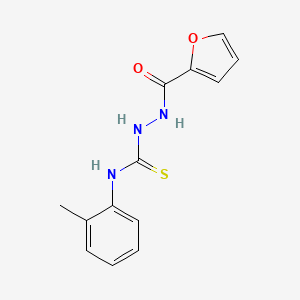
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5748046.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5748059.png)
![2-[(4,5-dimethoxy-2-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5748061.png)
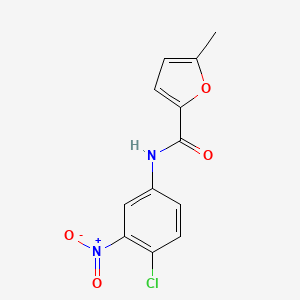
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5748083.png)
![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5748088.png)
